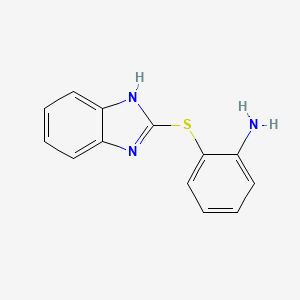![molecular formula C6H4BrN3OS B8729022 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one CAS No. 1233179-29-7](/img/structure/B8729022.png)
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Descripción general
Descripción
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused pyrrolo[2,1-f][1,2,4]triazine ring system.
Métodos De Preparación
The synthesis of 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate brominated and sulfur-containing reagents . The reaction conditions typically require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process . Industrial production methods may involve multi-step synthesis, including the formation of intermediate compounds that are subsequently cyclized to yield the final product .
Análisis De Reacciones Químicas
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival . This inhibition is particularly relevant in the context of cancer therapy, where overactive kinases drive tumor growth .
Comparación Con Compuestos Similares
6-bromo-2-sulfanylidene-1H,2H,3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be compared with other similar compounds, such as:
Avapritinib: A kinase inhibitor used in cancer therapy.
Remdesivir: An antiviral drug used to treat RNA virus infections.
Brivanib Alaninate: An antitumorigenic drug.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine scaffold, which is crucial for their biological activity. this compound is unique due to its specific bromine and sulfur substituents, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
1233179-29-7 |
|---|---|
Fórmula molecular |
C6H4BrN3OS |
Peso molecular |
246.09 g/mol |
Nombre IUPAC |
6-bromo-2-sulfanylidene-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4-5(11)8-6(12)9-10(4)2-3/h1-2H,(H2,8,9,11,12) |
Clave InChI |
CYYROEUHMXIRCX-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=O)NC(=S)NN2C=C1Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)









![3-[trans-4-(Boc-amino)cyclohexyl]propionitrile](/img/structure/B8729001.png)

![3-Methyl-5-oxo-5-[(2-phenylethyl)amino]pentanoic acid](/img/structure/B8729029.png)
